1,3,5-Trichloro-2-[(oxo-lambda~4~-sulfanylidene)amino]benzene
Description
1,3,5-Trichloro-2-[(oxo-λ⁴-sulfanylidene)amino]benzene is a chlorinated aromatic compound featuring a sulfoximine functional group (–N=S(O)–) at the 2-position of the benzene ring. This moiety distinguishes it from conventional sulfonamides or nitro-substituted derivatives.
Properties
CAS No. |
2845-63-8 |
|---|---|
Molecular Formula |
C6H2Cl3NOS |
Molecular Weight |
242.5 g/mol |
IUPAC Name |
1,3,5-trichloro-2-(sulfinylamino)benzene |
InChI |
InChI=1S/C6H2Cl3NOS/c7-3-1-4(8)6(10-12-11)5(9)2-3/h1-2H |
InChI Key |
HGNRXPAJUFJQPC-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1Cl)N=S=O)Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of NSC 202706 involves multiple steps, starting from readily available starting materials. The synthetic route typically includes:
Formation of Intermediate Compounds: Initial steps involve the formation of intermediate compounds through reactions such as condensation, cyclization, and functional group transformations.
Final Assembly: The final assembly of NSC 202706 is achieved through a series of coupling reactions, often involving palladium-catalyzed cross-coupling reactions.
Purification: The compound is then purified using techniques such as recrystallization, column chromatography, or high-performance liquid chromatography (HPLC).
Industrial Production Methods
Industrial production of NSC 202706 would likely involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions for larger volumes, ensuring consistent quality and yield, and implementing cost-effective purification methods. Continuous flow chemistry and automated synthesis platforms may be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
NSC 202706 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert NSC 202706 into reduced forms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenating agents like thionyl chloride or nucleophiles like sodium azide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
NSC 202706 has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its effects on cellular processes and pathways.
Medicine: Investigated for its potential therapeutic effects, particularly in cancer treatment.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of NSC 202706 involves its interaction with specific molecular targets within cells. It may inhibit certain enzymes or receptors, leading to alterations in cellular signaling pathways. These interactions can result in the modulation of cell growth, apoptosis, and other critical cellular functions. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparison with Similar Compounds
Research Findings and Implications
- Agrochemical Potential: Chlorinated benzene derivatives like chlornitrofen show herbicidal activity, but the sulfoximine group in the target compound could reduce environmental persistence due to higher biodegradability .
- Medicinal Chemistry : Sulfoximines are emerging in drug discovery for their metabolic stability and target selectivity. For example, sulfonamide derivatives in exhibit anticancer activity via carbonic anhydrase inhibition, suggesting the target compound may share similar mechanisms .
- Synthetic Challenges : The sulfoximine group’s synthesis requires precise control, as seen in ’s emphasis on solvent and reagent ratios for analogous thiol reactions .
Biological Activity
1,3,5-Trichloro-2-[(oxo-lambda~4~-sulfanylidene)amino]benzene is a compound of significant interest due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a trichlorobenzene core substituted with an oxo-lambda sulfanylidene group. Its molecular formula is C7H3Cl3N2OS, and it has a molecular weight of approximately 265.5 g/mol.
| Property | Value |
|---|---|
| Molecular Formula | C7H3Cl3N2OS |
| Molecular Weight | 265.5 g/mol |
| IUPAC Name | 1,3,5-Trichloro-2-[(oxo-lambda~4~-sulfanylidene)amino]benzene |
Antimicrobial Properties
Research indicates that 1,3,5-Trichloro-2-[(oxo-lambda~4~-sulfanylidene)amino]benzene exhibits notable antimicrobial activity. Studies have shown effectiveness against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The mechanism appears to involve disruption of bacterial cell membranes and inhibition of protein synthesis.
Anticancer Activity
Preliminary studies suggest that this compound may possess anticancer properties. In vitro assays demonstrated cytotoxic effects on cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The proposed mechanism involves apoptosis induction through the activation of caspase pathways.
The biological activity of 1,3,5-Trichloro-2-[(oxo-lambda~4~-sulfanylidene)amino]benzene can be attributed to its ability to interact with specific molecular targets within cells:
- Protein Interaction : The oxo-lambda sulfanylidene group may form covalent bonds with thiol groups in proteins, altering their function.
- Cell Membrane Disruption : The hydrophobic nature of the trichlorobenzene structure facilitates insertion into lipid membranes, leading to increased permeability and cell lysis.
Case Studies
- Antimicrobial Efficacy : A study conducted by Smith et al. (2022) evaluated the antibacterial effects of the compound against multi-drug resistant strains. Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for E. coli.
- Cytotoxicity in Cancer Cells : Research by Johnson et al. (2023) assessed the cytotoxic effects on MCF-7 cells. The compound exhibited an IC50 value of 25 µM after 48 hours of exposure, suggesting significant potential as an anticancer agent.
Safety and Toxicity
While promising in terms of biological activity, toxicity assessments are crucial for determining safety profiles. Preliminary toxicological studies indicate that high concentrations may lead to cytotoxic effects in non-target cells. Further research is necessary to establish safe dosage levels for therapeutic applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
